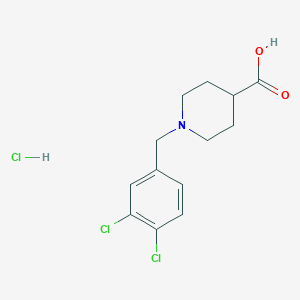
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antileishmanial Activity
A study synthesized a series of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones, showing marked improvement in antileishmanial activity against Leishmania major when transforming methyleneamines to azetidin-2-ones. This demonstrates potential applications in treating parasitic infections (Singh et al., 2012).
Anti-Inflammatory Activity
Another research synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and tested them for anti-inflammatory effects. The results indicated potent and significant anti-inflammatory activities, comparable to indomethacin, a commonly used drug (Sharma et al., 2013).
Glycosidase Inhibitory Activity
In another study, azetidine iminosugars derived from D-glucose showed significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests potential applications in the development of glycosidase inhibitors (Lawande et al., 2015).
Antimicrobial Agents
Research on the synthesis of novel azetidin-2-ones revealed antimicrobial activity. The study highlighted the potential of these compounds as antimicrobial agents, offering avenues for developing new treatments for microbial infections (Ansari & Lal, 2009).
Antitubercular Activities
A series of synthesized azetidinone analogues were examined for antimicrobial and antituberculosis activity. The findings provide insights for designing antibacterial and antituberculosis active compounds, contributing to the development of new therapeutics (Chandrashekaraiah et al., 2014).
Synthesis of Functionalized Azetidines
A study focused on the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, highlighting the potential of azetidin-3-ones as versatile substrates for synthesizing functionalized azetidines (Ye et al., 2011).
Synthesis of Antimitotic Compounds
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core revealed structures of antimitotic compounds. This is significant in the context of developing new antimitotic agents for cancer therapy (Twamley et al., 2020).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(12)2-4-11(5-3-9)8-6-10-7-8/h8,10,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDMLCYDWIQIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-([[(4-Chlorophenyl)amino]carbonyl]amino)propanoic acid](/img/structure/B1321117.png)





![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)
![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

